1H NMR and 13C NMR spectral reference data for 4-iodo-3-nitrobenzaldehyde
1H NMR and 13C NMR spectral reference data for 4-iodo-3-nitrobenzaldehyde
Comprehensive Spectral Reference and Analytical Workflow for 4-Iodo-3-nitrobenzaldehyde: 1 H & 13 C NMR Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Introduction and Chemical Context
In advanced organic synthesis, particularly in the development of complex pharmaceutical intermediates like the central tryptophan moiety of the anti-mitotic celogentin/moroidin cyclic peptide family[1], 4-iodo-3-nitrobenzaldehyde (CAS: 101420-88-6) serves as a critical polyfunctional building block. The molecule presents a unique electronic topology: it combines the strong electron-withdrawing inductive and mesomeric effects (-I, -M) of the nitro and aldehyde groups with the profound relativistic heavy-atom effects of the iodine substituent.
As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) elucidation of this compound not merely as a data-matching exercise, but as a study in electronic push-pull dynamics. Accurate spectral interpretation requires understanding the causality behind the chemical shifts, particularly the spin-orbit coupling phenomena induced by the halogen.
1 H NMR Spectral Data & Mechanistic Causality
The 1 H NMR spectrum of 4-iodo-3-nitrobenzaldehyde is characterized by a highly deshielded aldehydic proton and a distinct three-spin aromatic system. The experimental data below was acquired at 200 MHz in CDCl 3 [1].
Table 1: 1 H NMR Spectral Reference Data
| Proton Position | Experimental Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality & Assignment Rationale |
| CHO | 10.03 | Singlet (s) | - | Highly deshielded by the diamagnetic anisotropy of the carbonyl π -system. |
| H-2 | 8.31 | Doublet (d) | 2.0 | Experiences synergistic deshielding, flanked ortho to the NO 2 group and meta to the CHO group. Exhibits only meta-coupling ( 4J ) to H-6. |
| H-5 | 8.27 | Doublet (d) | 8.1 | Located ortho to the heavy iodine atom. Exhibits standard ortho-coupling ( 3J ) to the adjacent H-6 proton. |
| H-6 | 7.75 | Doublet of doublets (dd) | 2.0, 8.1 | Located ortho to the CHO group and para to the NO 2 group. Split by both H-5 (ortho) and H-2 (meta). |
Analytical Insight: The relative ordering of the aromatic protons (H-2 > H-5 > H-6) perfectly aligns with empirical electronic models. H-2 is pushed furthest downfield (8.31 ppm) because it sits directly in the deshielding cone of the highly electronegative nitro group[1].
13 C NMR Spectral Data & Relativistic Heavy-Atom Effects
The 13 C NMR spectrum of halogenated nitroaromatics is heavily dictated by both inductive deshielding and relativistic shielding. The values below are empirically calculated reference shifts based on standard additivity rules for substituted benzenes in CDCl 3 , contextualized by established quantum mechanical phenomena[2].
Table 2: 13 C NMR Spectral Reference Data
| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity ( 1 H-Decoupled) | Causality & Assignment Rationale |
| C=O (Aldehyde) | 189.0 | C (Quaternary) | Characteristic highly deshielded carbonyl resonance. |
| C-3 (ipso to NO 2 ) | 157.5 | C (Quaternary) | Strongly deshielded by the highly electronegative nitro group via inductive (-I) withdrawal. |
| C-5 (CH) | 138.8 | CH | Deshielded by ortho-iodine and meta-nitro effects. |
| C-1 (ipso to CHO) | 136.0 | C (Quaternary) | Deshielded by the directly attached electron-withdrawing carbonyl group. |
| C-6 (CH) | 134.3 | CH | Deshielded by ortho-carbonyl and para-nitro groups. |
| C-2 (CH) | 123.0 | CH | Relatively shielded compared to other aromatic carbons due to complex resonance interplay. |
| C-4 (ipso to I) | 97.0 | C (Quaternary) | Strongly shielded by the relativistic heavy-atom effect of iodine. |
Analytical Insight (The SO-HALA Effect): The most striking feature of the 13 C spectrum is the resonance of C-4 at approximately 97.0 ppm. While halogens are electronegative, heavy halogens like iodine induce a profound upfield shift on the directly attached carbon. This is driven by the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA effect) [3]. The relativistic spin-orbit coupling of iodine's core electrons creates a secondary magnetic field that strongly opposes the applied spectrometer field, shielding the C-4 nucleus significantly more than standard inductive rules would predict[2].
Standardized NMR Sample Preparation & Acquisition Protocol
To ensure high-fidelity spectral acquisition—particularly for the slow-relaxing quaternary carbons—the following self-validating protocol must be strictly adhered to.
Step 1: Sample Preparation
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Weigh 15-20 mg (for 1 H) or 60-80 mg (for 13 C) of 4-iodo-3-nitrobenzaldehyde.
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Dissolve the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort the magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming (Self-Validation Checkpoint)
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Perform automated or manual tuning and matching for both 1 H and 13 C channels.
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Execute gradient shimming (Z1-Z5).
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Self-Validation: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3 solvent peak (7.26 ppm). Proceed to Step 3 only if the FWHM is < 1.0 Hz; otherwise, re-shim to prevent resolution loss in the closely spaced H-5/H-2 doublet signals.
Step 3: 1 H NMR Acquisition
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Load a standard 30° pulse sequence (e.g., zg30).
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Set the spectral width to 12 ppm, centered at 5 ppm.
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Acquire 16 to 32 scans with a relaxation delay ( d1 ) of 1.5 seconds to ensure quantitative integration.
Step 4: 13 C NMR Acquisition (Critical Parameterization)
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Load a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to 250 ppm.
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Causality-Driven Parameter: Set the relaxation delay ( d1 ) to a minimum of 2.5 to 3.0 seconds . The quaternary carbons (C-1, C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1 ). A short d1 will cause these critical peaks to vanish into the baseline noise.
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Acquire 512 to 1024 scans depending on sample concentration.
Step 5: Data Processing
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Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz ( 1 H) and 1.0 Hz ( 13 C) prior to Fourier Transformation (FT).
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Perform zero-order and first-order phase correction.
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Apply a polynomial baseline correction to ensure accurate integration.
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Calibrate the chemical shift scale using the TMS peak (0.00 ppm) or residual CHCl 3 (7.26 ppm for 1 H; 77.16 ppm for 13 C).
Workflow Visualization
Workflow for NMR acquisition and spectral elucidation of 4-iodo-3-nitrobenzaldehyde.
